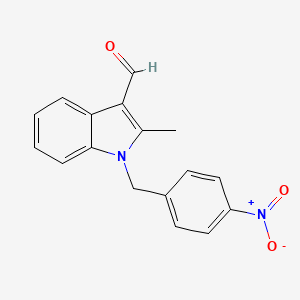
2-méthyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is an organic compound with a complex structure that includes an indole ring, a nitrobenzyl group, and an aldehyde functional group
Applications De Recherche Scientifique
2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the nitrobenzyl group and the aldehyde functional group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 2-methyl-1-(4-aminobenzyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring structure allows for interactions with enzymes and receptors, influencing cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole
- 2-Methyl-1-(4-nitrophenyl)-1H-indole
- 2-Methyl-1-(4-aminobenzyl)-1H-indole
Uniqueness
2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of both the nitrobenzyl and aldehyde groups on the indole ring provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
This detailed article provides a comprehensive overview of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-methyl-1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-16(11-20)15-4-2-3-5-17(15)18(12)10-13-6-8-14(9-7-13)19(21)22/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPKEBWAGURMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)
![5-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441585.png)
![8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2441588.png)
![5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2441590.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)


![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441600.png)

![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)
